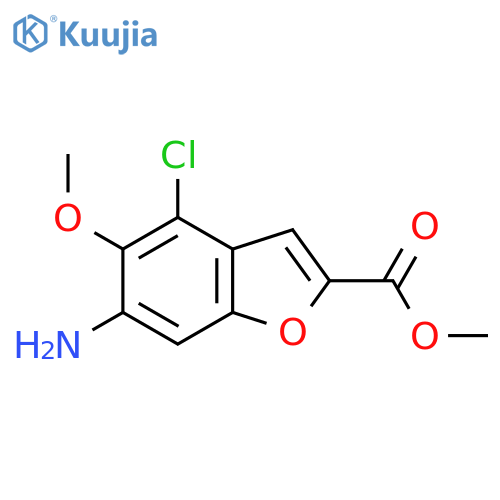

Cas no 1820619-58-6 (Methyl 6-amino-4-chloro-5-methoxybenzofuran-2-carboxylate)

1820619-58-6 structure

商品名:Methyl 6-amino-4-chloro-5-methoxybenzofuran-2-carboxylate

CAS番号:1820619-58-6

MF:C11H10ClNO4

メガワット:255.654402256012

MDL:MFCD26407261

CID:4620353

Methyl 6-amino-4-chloro-5-methoxybenzofuran-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- METHYL 6-AMINO-4-CHLORO-5-METHOXYBENZOFURAN-2-CARBOXYLATE

- methyl 6-amino-4-chloro-5-methoxy-1-benzofuran-2-carboxylate

- Methyl 6-amino-4-chloro-5-methoxybenzofuran-2-carboxylate

-

- MDL: MFCD26407261

- インチ: 1S/C11H10ClNO4/c1-15-10-6(13)4-7-5(9(10)12)3-8(17-7)11(14)16-2/h3-4H,13H2,1-2H3

- InChIKey: BVBJNYVKCKQPCF-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C(=CC2=C1C=C(C(=O)OC)O2)N)OC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 301

- トポロジー分子極性表面積: 74.7

- 疎水性パラメータ計算基準値(XlogP): 2.4

Methyl 6-amino-4-chloro-5-methoxybenzofuran-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB449164-1 g |

Methyl 6-amino-4-chloro-5-methoxybenzofuran-2-carboxylate; . |

1820619-58-6 | 1g |

€1,265.80 | 2023-07-18 | ||

| 1PlusChem | 1P00I11J-1g |

METHYL 6-AMINO-4-CHLORO-5-METHOXYBENZOFURAN-2-CARBOXYLATE |

1820619-58-6 | 95% | 1g |

$1317.00 | 2025-02-28 | |

| 1PlusChem | 1P00I11J-50mg |

METHYL 6-AMINO-4-CHLORO-5-METHOXYBENZOFURAN-2-CARBOXYLATE |

1820619-58-6 | 95% | 50mg |

$203.00 | 2025-02-28 | |

| TRC | M878363-100mg |

Methyl 6-Amino-4-chloro-5-methoxybenzofuran-2-carboxylate |

1820619-58-6 | 100mg |

$ 365.00 | 2022-06-03 | ||

| TRC | M878363-10mg |

Methyl 6-Amino-4-chloro-5-methoxybenzofuran-2-carboxylate |

1820619-58-6 | 10mg |

$ 70.00 | 2022-06-03 | ||

| abcr | AB449164-250 mg |

Methyl 6-amino-4-chloro-5-methoxybenzofuran-2-carboxylate; . |

1820619-58-6 | 250MG |

€538.80 | 2023-07-18 | ||

| Chemenu | CM512082-1g |

Methyl 6-amino-4-chloro-5-methoxybenzofuran-2-carboxylate |

1820619-58-6 | 97% | 1g |

$695 | 2023-02-17 | |

| 1PlusChem | 1P00I11J-250mg |

METHYL 6-AMINO-4-CHLORO-5-METHOXYBENZOFURAN-2-CARBOXYLATE |

1820619-58-6 | 95% | 250mg |

$534.00 | 2025-02-28 | |

| A2B Chem LLC | AI40359-1g |

Methyl 6-amino-4-chloro-5-methoxybenzofuran-2-carboxylate |

1820619-58-6 | 95% | 1g |

$791.00 | 2024-04-20 | |

| abcr | AB449164-250mg |

Methyl 6-amino-4-chloro-5-methoxybenzofuran-2-carboxylate; . |

1820619-58-6 | 250mg |

€881.20 | 2025-02-14 |

Methyl 6-amino-4-chloro-5-methoxybenzofuran-2-carboxylate 関連文献

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

1820619-58-6 (Methyl 6-amino-4-chloro-5-methoxybenzofuran-2-carboxylate) 関連製品

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1820619-58-6)Methyl 6-amino-4-chloro-5-methoxybenzofuran-2-carboxylate

清らかである:99%

はかる:1g

価格 ($):638.0